4-(N-BOC-N-methylamino)-2-chlorophenylboronic acid
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Overview
Description
4-(N-BOC-N-methylamino)-2-chlorophenylboronic acid is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a 2-chloro group and a 4-(N-BOC-N-methylamino) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(N-BOC-N-methylamino)-2-chlorophenylboronic acid typically involves multiple steps:
Formation of the Amino Intermediate: The initial step involves the reaction of aniline with formaldehyde to form an aminomethyl intermediate.
Protection of the Amino Group: The aminomethyl intermediate is then reacted with tert-butyl chloroformate to introduce the BOC (tert-butoxycarbonyl) protecting group, yielding 4-(N-BOC-N-methylamino)aniline.
Introduction of the Boronic Acid Group:
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(N-BOC-N-methylamino)-2-chlorophenylboronic acid undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under suitable conditions.
Coupling Reactions: The boronic acid group participates in Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds.
Deprotection Reactions: The BOC protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild bases.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, and bases like potassium carbonate are commonly used. Reactions are typically carried out in polar solvents like DMF or toluene.
Deprotection Reactions: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dichloromethane (DCM) are commonly used for BOC deprotection.
Major Products Formed
Substitution Reactions: Products include various substituted phenylboronic acids.
Coupling Reactions: Biaryl compounds are the major products.
Deprotection Reactions: The free amine derivative of the compound is obtained.
Scientific Research Applications
4-(N-BOC-N-methylamino)-2-chlorophenylboronic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of complex molecules through coupling reactions.
Biology: The compound is explored for its potential as a biochemical probe due to its ability to interact with biological molecules.
Medicine: Research is ongoing to investigate its potential as a precursor for drug development, particularly in the synthesis of boron-containing pharmaceuticals.
Industry: It is used in the development of advanced materials, such as polymers and catalysts, due to its unique reactivity.
Mechanism of Action
The mechanism of action of 4-(N-BOC-N-methylamino)-2-chlorophenylboronic acid involves its ability to form covalent bonds with target molecules. The boronic acid group can interact with diols and other nucleophiles, forming stable boronate esters. This reactivity is exploited in various applications, such as enzyme inhibition and molecular recognition. The BOC protecting group provides stability during synthetic transformations, allowing for selective reactions at other functional groups.
Comparison with Similar Compounds
Similar Compounds
4-(N-BOC-N-methylamino)benzoic acid: Similar structure but lacks the boronic acid group.
4-(N-BOC-N-methylamino)benzaldehyde: Contains an aldehyde group instead of the boronic acid group.
4-(N-BOC-N-methylamino)phenylboronic acid: Similar but without the chloro substitution.
Uniqueness
4-(N-BOC-N-methylamino)-2-chlorophenylboronic acid is unique due to the presence of both the boronic acid and chloro groups, which confer distinct reactivity and potential for diverse applications. The combination of these functional groups allows for selective transformations and interactions, making it a valuable compound in synthetic and medicinal chemistry.
Properties
IUPAC Name |
[2-chloro-4-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]phenyl]boronic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BClNO4/c1-12(2,3)19-11(16)15(4)8-5-6-9(13(17)18)10(14)7-8/h5-7,17-18H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLFKMPTLABYQZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)N(C)C(=O)OC(C)(C)C)Cl)(O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BClNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.53 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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